![molecular formula C18H17NO2 B4407756 1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
1-[4-(allyloxy)benzoyl]indoline
説明
1-[4-(allyloxy)benzoyl]indoline, also known as ABT-639, is a synthetic compound that belongs to the class of selective T-type calcium channel blockers. It was first synthesized by Abbott Laboratories in 2008 and has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
科学的研究の応用
1-[4-(allyloxy)benzoyl]indoline has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. In preclinical studies, this compound has been shown to have anticonvulsant, analgesic, and antihypertensive effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
1-[4-(allyloxy)benzoyl]indoline works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action makes this compound a promising candidate for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on calcium channel activity. Acutely, this compound reduces the amplitude and frequency of calcium channel currents, leading to a decrease in neuronal excitability. Chronically, this compound has been shown to reduce the expression of T-type calcium channels, leading to a long-term decrease in neuronal excitability. These effects make this compound a promising candidate for the treatment of chronic neurological disorders.
実験室実験の利点と制限
1-[4-(allyloxy)benzoyl]indoline has several advantages for lab experiments. It has high potency and selectivity for T-type calcium channels, making it a useful tool for studying the role of these channels in neuronal function. It also has good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 1-[4-(allyloxy)benzoyl]indoline. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to optimize the dosing and administration of this compound for long-term studies. Overall, this compound has significant potential for both basic research and therapeutic applications in the field of neuroscience.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-21-16-9-7-15(8-10-16)18(20)19-12-11-14-5-3-4-6-17(14)19/h2-10H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLIWKGHNZTMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
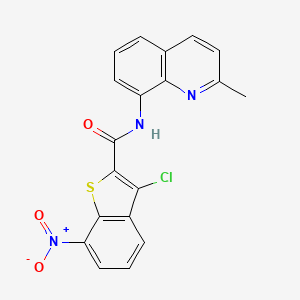
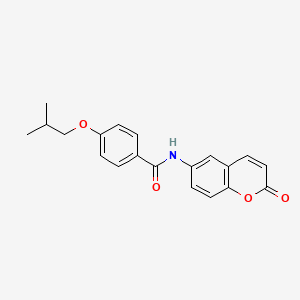
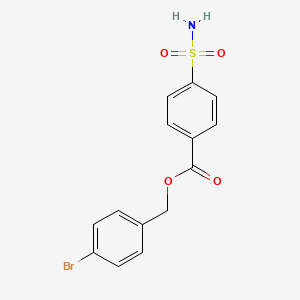

![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)
![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
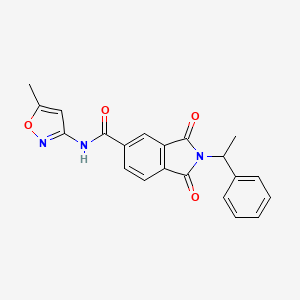
![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)
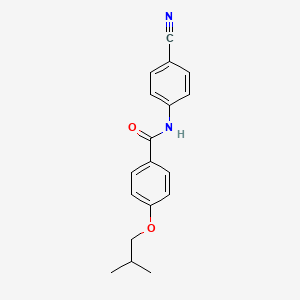
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4407770.png)